Product packaging for Ethyl 6-bromonicotinate(Cat. No.:CAS No. 132334-98-6)

Ethyl 6-bromonicotinate

Cat. No.: B170660
CAS No.: 132334-98-6
M. Wt: 230.06 g/mol
InChI Key: NTOOSJSHTQNLKP-UHFFFAOYSA-N
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Description

Significance of Halogenated Nicotinates in Contemporary Organic Synthesis

Halogenated organic compounds are crucial in modern organic chemistry, serving as versatile intermediates for creating new chemical entities. allen.inunacademy.com The presence of a halogen atom, such as bromine, in the nicotinic acid framework significantly influences the molecule's reactivity, enabling a range of synthetic transformations. allen.inwikipedia.org These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and other specialized industrial chemicals. allen.in Halogenated nicotinates, including ethyl 6-bromonicotinate, are particularly valued for their ability to participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom in this compound can be readily replaced by various functional groups through nucleophilic substitution or transition metal-catalyzed coupling reactions. This reactivity allows chemists to introduce diverse structural motifs, leading to the synthesis of complex molecules with desired properties.

Historical Context of Pyridine (B92270) Chemistry and Derivatives

The study of pyridine and its derivatives has a rich history dating back to the 19th century. Pyridine was first isolated from coal tar in 1849, and its structure was determined in the following decades. openaccessjournals.comnumberanalytics.comresearchgate.net Early synthetic methods for producing pyridine derivatives were developed in the late 19th and early 20th centuries, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924. wikipedia.org

These foundational discoveries paved the way for the extensive exploration of pyridine chemistry. openaccessjournals.comnumberanalytics.com Pyridine derivatives have since been recognized for their wide-ranging applications in various industries, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The development of new synthetic methodologies continues to expand the chemical space accessible from pyridine-based starting materials like this compound.

Overview of Research Trajectories for this compound

Current research involving this compound is diverse and expanding. A significant area of focus is its use as a key intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the preparation of potential inhibitors of the FtsZ protein in Streptococcus pneumoniae, a target for new antibacterial agents. nih.gov It also serves as a precursor in the synthesis of compounds with potential applications in treating neurological disorders and as retinoid X receptor (RXR) agonists. researchgate.netnih.gov

Furthermore, this compound is employed in the development of novel synthetic methods. Researchers have used it in palladium-catalyzed cross-coupling reactions to create complex molecular architectures. researchgate.net Another research avenue involves its conversion to other valuable building blocks, such as 6-fluoronicotinic acid, through halogen exchange reactions. google.com

Table 1: Selected Research Applications of this compound

Research AreaApplication of this compoundKey Transformation
Medicinal ChemistrySynthesis of potential antibacterial agentsPalladium-catalyzed coupling reactions
Medicinal ChemistrySynthesis of KCNQ/M-channel openersMulti-step synthesis involving reduction and oxidation
Synthetic MethodologySynthesis of 6-fluoronicotinic acidFluorination reaction
Total SynthesisSynthesis of LG100268 (RXR agonist)Palladium-catalyzed coupling

Interdisciplinary Relevance in Chemical and Biomedical Sciences

The utility of this compound extends across multiple scientific disciplines. In medicinal chemistry, it is a valuable scaffold for the design and synthesis of new therapeutic agents. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. openaccessjournals.com

In the broader field of chemical biology, molecules derived from this compound can be used as chemical probes to study biological processes. For example, they can be designed to interact with specific enzymes or receptors, helping to elucidate their function. The compound's versatility also makes it relevant to materials science, where pyridine-based structures are incorporated into functional materials such as polymers and dyes. numberanalytics.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B170660 Ethyl 6-bromonicotinate CAS No. 132334-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOOSJSHTQNLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563974
Record name Ethyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132334-98-6
Record name Ethyl 6-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 6 Bromonicotinate

Novel Synthetic Routes and Process Development

The synthesis of ethyl 6-bromonicotinate can be achieved through various pathways, each with its own set of advantages and challenges. Researchers have explored direct bromination, multi-step convergent syntheses, and specialized esterification techniques to optimize the production of this important compound.

Direct Bromination Approaches and Optimization of Conditions

Direct bromination of ethyl nicotinate (B505614) is a primary route for synthesizing this compound. This method involves the direct introduction of a bromine atom onto the pyridine (B92270) ring of ethyl nicotinate.

One common approach utilizes N-bromosuccinimide (NBS) as the brominating agent. smolecule.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) at controlled temperatures, often between 0°C and 25°C, to achieve high yields, which can range from 85-90% under optimized conditions. smolecule.com The mechanism is believed to involve the homolytic cleavage of the N-Br bond in NBS, generating bromine radicals that then react with the ethyl nicotinate. smolecule.com

Alternatively, molecular bromine (Br₂) can be used in aprotic solvents such as dichloromethane (B109758) or tetrahydrofuran. smolecule.com This method requires careful temperature control, typically between -20°C and 0°C, to prevent over-bromination and the formation of polyhalogenated byproducts. smolecule.com Yields of around 72% have been reported with this approach, with a reduction in byproduct formation. smolecule.com Another method involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in acetic acid, which has been shown to yield the desired product.

Brominating AgentSolventTemperature (°C)Yield (%)Reference
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)0-2585-90 smolecule.com
Molecular Bromine (Br₂)Dichloromethane/Tetrahydrofuran-20-072 smolecule.com
Hydrobromic Acid (HBr)/Hydrogen Peroxide (H₂O₂)Acetic Acid6078

Multi-step Convergent Syntheses from Precursor Molecules

Multi-step syntheses offer an alternative to direct bromination, often providing better control over regioselectivity and allowing for the use of more readily available starting materials. A common precursor for this compound is 6-hydroxynicotinic acid. The synthesis from this precursor typically involves two key steps: the conversion of the hydroxyl group to a bromine atom and the subsequent esterification of the carboxylic acid.

Another multi-step approach starts with 2,5-dibromopyridine. google.com In this process, a Grignard exchange is performed selectively at the 5-position of the pyridine ring, followed by a reaction with a chloroformate to introduce the ethyl ester group, yielding this compound. google.com This method takes advantage of the differential reactivity of the bromine atoms on the pyridine ring.

Esterification Techniques for Nicotinic Acid Derivatives

The final step in many synthetic routes to this compound is the esterification of 6-bromonicotinic acid. Traditional methods often involve reacting the acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. smolecule.com This classic Fischer esterification can achieve high yields, often exceeding 90%. smolecule.com

However, to avoid the harsh conditions and acidic waste generated by traditional methods, alternative esterification techniques have been developed. These can include the use of coupling agents to facilitate the reaction under milder conditions. 6-bromonicotinic acid can undergo esterification with alcohols in the presence of acid catalysts to produce the corresponding esters. ambeed.com

Catalytic Strategies in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of this compound is no exception. Transition-metal catalysis and the use of organometallic reagents have enabled more efficient and selective synthetic routes.

Transition-Metal Catalysis in C-Br Bond Formation

The formation of the carbon-bromine (C-Br) bond on the pyridine ring can be facilitated by transition-metal catalysts. Palladium catalysts, for example, are widely used in cross-coupling reactions and can be employed to introduce a bromine atom onto a pre-functionalized pyridine ring. nih.gov While direct C-H bromination is common, catalytic methods can offer alternative pathways. For instance, a C-H arylation reaction catalyzed by a transition metal can be a highly efficient method for forming C-C bonds, and related principles can be applied to C-Br bond formation. nih.gov

The mechanism of such catalytic reactions often involves the oxidative addition of the catalyst to a carbon-halogen bond, followed by reductive elimination to form the desired product. researchgate.net The choice of ligand for the transition metal is critical and can significantly influence the reaction's efficiency and selectivity. nih.gov

Exploration of Organometallic Reagents and Intermediates

Organometallic reagents are instrumental in many synthetic strategies for functionalizing pyridine rings. Organozinc and organomanganese reagents, for example, can be prepared from the corresponding bromopyridines. semanticscholar.org These reagents can then participate in various coupling reactions to build more complex molecules. semanticscholar.org

A notable method involves the use of a Grignard reagent, isopropyl magnesium chloride, in the presence of a cuprous halide catalyst to selectively react with 2,5-dibromopyridine. This generates a magnesium intermediate at the 5-position, which can then be reacted with an electrophile like ethyl chloroformate to form this compound. This approach highlights the utility of organometallic intermediates in achieving regioselective synthesis.

Furthermore, organometallic reagents such as those derived from lithium can be used in cross-coupling reactions. For instance, lithium tri(3-quinolinyl)magnesite has been used in palladium-catalyzed cross-coupling reactions with bromopyridines. mdpi.com

Selectivity Control in Bromination Reactions

The synthesis of this compound via direct bromination of ethyl nicotinate presents a significant challenge in regioselectivity. The pyridine ring is electron-deficient, and the presence of the electron-withdrawing ethyl carboxylate group at the 3-position further deactivates the ring towards electrophilic substitution. Consequently, forcing conditions are often required, which can lead to a mixture of isomers and polybrominated products. acs.org Achieving high selectivity for the 6-position requires careful control over reaction parameters, including the choice of brominating agent, solvent, and temperature.

Research into the halogenation of nicotinic acid and its derivatives has explored various strategies to control the position of substitution. While direct bromination of the parent nicotinic acid can be challenging, the use of specific reagents and conditions can favor the formation of the desired 6-bromo isomer. For instance, halodecarboxylation reactions have been presented as an alternative to direct aromatic halogenation, capable of providing regioisomers that are difficult to obtain through other methods. acs.org

In the context of direct bromination of substituted pyridines, the choice of brominating agent is critical. N-bromosuccinimide (NBS) is a common reagent used for bromination reactions. nih.gov The reaction conditions, such as solvent and temperature, play a crucial role in directing the substitution. For example, the bromination of a pyrazolo[1,5-a]pyridine (B1195680) derivative using NBS in acetonitrile (B52724) at room temperature resulted in a 90% yield of the monobrominated product. doi.org While this is a different substrate, it highlights the effectiveness of NBS under controlled conditions.

The table below outlines various bromination conditions and their impact on selectivity and yield, based on findings from related pyridine chemistries.

Brominating AgentSubstrate AnalogueSolventTemperatureReported YieldKey Findings/ObservationsCitation
N-Bromosuccinimide (NBS)Ethyl 2-methylpyrazolo[1,5-a]pyridine-6-carboxylateAcetonitrileRoom Temperature90%Demonstrates high efficiency and selectivity of NBS for heterocyclic systems under mild conditions. doi.org
N-Bromosuccinimide (NBS)A benzofuro[2,3-c]pyridine derivativeAcetonitrile60 °C94%Effective bromination on a complex heterocyclic core, indicating the utility of NBS at slightly elevated temperatures. nih.gov
BromineEthyl nicotinate (for subsequent amination)Acetic Acid or DichloromethaneNot SpecifiedNot SpecifiedA common, traditional method for the initial bromination step in a multi-step synthesis. Selectivity may be lower.

Control of reaction temperature is paramount to prevent over-bromination and the formation of undesired isomers. Lower temperatures generally favor higher selectivity. The solvent can also influence the reaction's outcome; polar aprotic solvents like acetonitrile are often employed. nih.govdoi.org

Purification and Characterization Methodologies (Focused on Synthetic Purity and Yield)

Achieving high purity and maximizing yield are critical outcomes of the synthetic process for this compound, especially when it is intended for use as an intermediate in pharmaceutical synthesis. vulcanchem.com Following the synthesis, the crude product typically contains unreacted starting materials, isomers (e.g., ethyl 5-bromonicotinate), and other by-products. A multi-step purification protocol is therefore essential.

Purification Techniques:

Flash Column Chromatography: This is the most frequently cited method for purifying this compound and its derivatives. rsc.org The process typically uses silica (B1680970) gel as the stationary phase and a solvent system of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase. doi.orgrsc.orgrsc.org By gradually increasing the polarity of the eluent, compounds can be separated based on their affinity for the silica gel, effectively removing impurities.

Recrystallization: This technique is used to obtain highly pure crystalline solids. rsc.org The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Methanol has been used for the recrystallization of related purified compounds. rsc.org

Filtration and Washing: After synthesis or recrystallization, the solid product is collected by filtration. The filter cake is washed with appropriate solvents to remove residual impurities. doi.org

Characterization and Purity Analysis:

To confirm the identity and assess the purity of the final product, a combination of analytical techniques is employed. Commercial suppliers often guarantee a purity of 97% or higher. chemscene.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for monitoring the progress of a reaction and quantifying the purity of the final product. google.com It can effectively separate the desired product from starting materials and by-products, providing precise purity data.

Gas Chromatography (GC): GC is another method used to verify the purity of volatile compounds, with thresholds often set at ≥98% for brominated intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. doi.org These techniques provide detailed information about the molecular structure, confirming the correct placement of the bromine atom and the ethyl ester group on the pyridine ring.

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound (230.06 g/mol ). chemscene.comacmec.com.cn Techniques like Electrospray Ionization (ESI-MS) can be used to identify the molecular ion peak, further validating the compound's identity. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=O of the ester and the C-Br bond. rsc.org

The table below summarizes the common methodologies used for the purification and characterization of this compound and analogous compounds.

MethodologyTechniqueTypical Conditions/ReagentsPurposeCitation
PurificationFlash ChromatographyStationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradientSeparation of product from isomers and impurities. doi.orgrsc.orgrsc.org
RecrystallizationSolvent: Methanol or other suitable organic solventsAchieve high crystalline purity. rsc.org
Characterization & PurityHPLCAnalytical column with UV detectionMonitor reaction completion and quantify final purity. google.com
NMR Spectroscopy¹H NMR, ¹³C NMRStructural elucidation and confirmation. doi.orgrsc.org
Mass SpectrometryESI-MS, GC-MSConfirm molecular weight and identity. rsc.orggoogle.com
IR SpectroscopyFT-IRFunctional group identification. rsc.org

Reactivity and Mechanistic Investigations of Ethyl 6 Bromonicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The bromine atom at the 6-position of the pyridine ring in ethyl 6-bromonicotinate is susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its application in synthetic chemistry, allowing for the introduction of diverse functional groups.

Mechanism and Scope of Bromine Displacement

The displacement of the bromine atom in this compound typically proceeds through a nucleophilic aromatic substitution (SNA_r) mechanism. masterorganicchemistry.comnih.gov This process is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.com The reaction involves the addition of a nucleophile to the carbon atom bearing the bromine, forming a tetrahedral intermediate, followed by the elimination of the bromide ion to restore aromaticity. masterorganicchemistry.comnih.gov The rate of these reactions is often influenced by the nature of the nucleophile, the solvent, and the reaction conditions. rsc.org While many SNA_r reactions are thought to be stepwise, some may proceed through a concerted mechanism. nih.govresearchgate.net

The scope of bromine displacement is broad, enabling the synthesis of a wide array of substituted nicotinic acid derivatives. The reactivity of the C-Br bond allows for its replacement with various other atoms and functional groups, making it a key transformation in the elaboration of the pyridine core. vulcanchem.com

Reactivity with Various Nucleophiles (e.g., Alkyl, Hydroxyl, Amino Groups)

This compound reacts with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Hydroxyl Groups: Treatment with hydroxide (B78521) sources, such as sodium hydroxide, can displace the bromine to form the corresponding 6-hydroxynicotinate derivative.

Amino Groups: Amines can act as nucleophiles to replace the bromine atom, yielding 6-aminonicotinate derivatives. For instance, reaction with amines can produce amino derivatives which may have enhanced binding capabilities to biological targets. vulcanchem.com This is a common strategy for the synthesis of biologically active molecules.

Alkyl Groups: While direct substitution with alkyl carbanions can be challenging, organometallic reagents can be used to effect the introduction of alkyl groups, often through cross-coupling reactions as discussed below.

The reactivity of this compound with different nucleophiles provides a powerful tool for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation in modern organic synthesis. eie.grsioc-journal.cnnih.govrsc.org this compound is an excellent substrate for these reactions, with the bromine atom serving as a handle for the introduction of various organic fragments.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organic halide. fishersci.esorganic-chemistry.orglibretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. libretexts.org this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids to generate 6-aryl- and 6-heteroarylnicotinates. rsc.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, catalyst systems based on Pd2(dba)3 have proven effective for the Suzuki-Miyaura reactions of similar 2-pyridyl boron derivatives with aryl bromides. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving bromopyridine derivatives.

CatalystLigandBaseSolventTemperatureYieldRef
Pd(PPh3)4-Na2CO3Toluene/EtOH/H2ORefluxGood rsc.org
Pd2(dba)3Phosphite or Phosphine (B1218219) OxideVariousDioxaneRT to 100 °CGood to Excellent nih.gov
Ni(4-CF3stb)3-K3PO4DMA60 °C86% nih.govwiley.com

This table is illustrative and specific conditions for this compound may vary.

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgscirp.org This reaction is a highly efficient method for the synthesis of alkynyl-substituted aromatic compounds. This compound can undergo Sonogashira coupling with various terminal alkynes to produce 6-alkynylnicotinates. soton.ac.uk

The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine, which also serves as the solvent. soton.ac.uklucp.net The reaction can be performed under mild conditions, including at room temperature. wikipedia.org The mechanism is thought to involve the formation of a copper acetylide in situ, which then undergoes transmetalation with a palladium(II) complex. researchgate.net

The table below provides an example of conditions used for the Sonogashira coupling of a related bromopyridine derivative.

CatalystCo-catalystLigandBaseSolventTemperatureTimeYieldRef
Pd[PPh3]4CuI-Et3NTHFRoom Temp16 h- soton.ac.uk
Pd(CF3COO)2CuIPPh3Et3NDMF100 °C3 hup to 96% scirp.org

This table is illustrative and specific conditions for this compound may vary.

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organic halide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org this compound can be coupled with various organozinc reagents, including alkyl- and arylzinc chlorides, to afford the corresponding 6-substituted nicotinates. acs.orgnih.govuantwerpen.benih.gov

The reaction proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. illinois.edu A key advantage of the Negishi coupling is that the organozinc reagents can often be generated in situ. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

The following table presents examples of Negishi coupling reactions with bromo-substituted pyridines.

CatalystReactant 1Reactant 2SolventTemperatureYieldRef
Pd(PPh3)42-bromopyridinesOrganozinc pyridyl reagents-Room Temp50-98% organic-chemistry.org
Pd-PEPPSI-IPentAryl bromideDiphenylzincTHFRoom Temp98% illinois.edu
Palladium catalystEthyl 6-bromo-2-picolinateBenzylzinc reagent--36% (overall) uantwerpen.be

This table is illustrative and specific conditions for this compound may vary.

Stille Coupling with Organotin Reagents

The Stille coupling reaction is a versatile carbon-carbon bond-forming reaction that utilizes organotin compounds and is typically catalyzed by palladium complexes. harvard.edunih.gov This reaction is instrumental in synthetic organic chemistry for creating complex molecules from simpler precursors. nih.gov In the context of this compound, the bromine atom at the 6-position of the pyridine ring serves as a leaving group, making it a suitable substrate for such cross-coupling reactions.

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (this compound). This is followed by transmetalation with the organotin reagent, where the organic group from the tin compound is transferred to the palladium complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.

While specific examples of Stille coupling with this compound are not extensively detailed in the provided search results, the reaction is a well-established method for the arylation and alkylation of aryl halides. harvard.edunih.gov For instance, a related reaction, the Stille cross-coupling of benzyltributylstannane (B1618063) with 3,5-dibromo-6-methylpyrazin-2-amine, has been reported to proceed with palladium catalysis to form the corresponding benzylpyrazine. uantwerpen.be This suggests that this compound would readily participate in similar reactions. The synthesis of related compounds has been achieved via Stille coupling, highlighting its utility in modern synthetic strategies.

Below is a representative table of conditions often employed in Stille coupling reactions.

Parameter Typical Conditions Impact on Reaction
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃The choice of palladium catalyst and ligands can influence reaction rate and yield. harvard.edu
Ligand Triphenylphosphine, XPhosSterically hindered and electron-rich ligands can accelerate the coupling. harvard.edu
Solvent Toluene, Dioxane, DMFThe solvent can affect the solubility of reactants and the stability of the catalyst.
Base Often not required, but additives like CsF can be used.Additives can sometimes accelerate the transmetalation step. harvard.edunih.gov
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate but may also lead to side reactions.

Palladium and Copper Catalysis in Arylation and Alkylation Strategies

Palladium and copper catalysts are widely employed in the arylation and alkylation of this compound, enabling the introduction of a diverse range of substituents at the 6-position of the pyridine ring.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds. uantwerpen.be this compound is a suitable substrate for these reactions due to the reactive carbon-bromine bond. researchgate.net

In a typical palladium-catalyzed arylation, this compound is reacted with an arylboronic acid (in a Suzuki-Miyaura coupling) or an organozinc reagent (in a Negishi coupling) in the presence of a palladium catalyst and a base. uantwerpen.be The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. chemscene.com For example, the synthesis of LG100268 involved the coupling of this compound with a partner using a palladium catalyst. researchgate.netresearchgate.netresearchgate.net

The arylation of related α-cyanoesters has been achieved with high yields using palladium catalysts, even with sterically hindered substrates. organic-chemistry.org This demonstrates the broad applicability of palladium catalysis for the arylation of compounds containing an ester group. nih.govresearchgate.net

Copper-Catalyzed Reactions:

Copper catalysis is also utilized in the functionalization of this compound, particularly for C-N and C-S bond formation. vulcanchem.com Copper-catalyzed reactions often offer a cost-effective alternative to palladium-catalyzed processes. organic-chemistry.orgorganic-chemistry.org

For instance, the thiolation of a 6-bromonicotinate derivative with a mercaptan can be achieved using either palladium or copper catalysis to introduce a sulfanyl (B85325) group. vulcanchem.com Copper-catalyzed alkylation of Grignard reagents with alkyl bromides has been shown to be a high-yielding process. organic-chemistry.org This suggests that this compound could be alkylated using this methodology.

The following table summarizes typical conditions for these cross-coupling reactions.

Reaction Catalyst Coupling Partner Base Solvent Reference
Suzuki-MiyauraPd(PPh₃)₄, Pd(OAc)₂Arylboronic acidK₂CO₃, Cs₂CO₃Toluene, Dioxane vulcanchem.com
NegishiPd(PPh₃)₄Organozinc reagentNot always requiredTHF, Dioxane uantwerpen.beresearchgate.net
Copper-Catalyzed AlkylationCuI, CuClGrignard reagentNot always requiredTHF, Et₂O organic-chemistry.org
Copper-Catalyzed ThiolationCuIThiolK₂CO₃, Cs₂CO₃DMF, Dioxane vulcanchem.com

Intramolecular Cyclization and Ring-Closing Reactions

Derivatives of this compound can undergo intramolecular cyclization and ring-closing reactions to form various heterocyclic systems. These reactions are valuable for the synthesis of complex polycyclic molecules with potential biological activity.

One important type of ring-closing reaction is ring-closing metathesis (RCM), which is typically catalyzed by ruthenium-based catalysts. organic-chemistry.org This reaction involves the formation of a new double bond within a molecule, leading to the formation of a cyclic compound. While not directly applied to this compound in the provided search results, derivatives containing two terminal alkene chains could undergo RCM to form fused or bridged ring systems. organic-chemistry.org

Intramolecular cyclization can also be achieved through other mechanisms, such as nucleophilic aromatic substitution or transition-metal-catalyzed C-H activation. vulcanchem.com For example, a derivative of this compound with a suitable nucleophilic side chain could undergo intramolecular cyclization to form a fused heterocyclic ring. The nicotinate (B505614) scaffold itself can be synthesized via cyclization strategies, indicating the propensity of this core structure to participate in ring-forming reactions. vulcanchem.com

Other Chemical Transformations

The nicotinate moiety of this compound can undergo both reduction and oxidation reactions, providing access to a wider range of functionalized pyridine derivatives.

Reduction:

The ester group of this compound can be reduced to a primary alcohol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). nih.gov For example, in the synthesis of carba analogues of flupirtine (B1215404) and retigabine, the ethyl ester of a related bromonicotinate was reduced to the corresponding alcohol using LiAlH₄. nih.gov

Oxidation:

The alcohol obtained from the reduction of the ester can be re-oxidized to an aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂). nih.gov This two-step reduction-oxidation sequence provides a route to the corresponding 6-bromonicotinaldehyde (B16785) derivative. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the nicotinate moiety, potentially leading to the formation of the corresponding carboxylic acid or other oxidized products. vulcanchem.comsolubilityofthings.com

The ethyl ester group of this compound can be readily converted into other functional groups, most notably a carboxylic acid through hydrolysis. wikipedia.org This transformation is a key step in many synthetic pathways as the resulting carboxylic acid can be further derivatized. sinica.edu.tw

Hydrolysis of the ester is typically achieved by treatment with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification. google.com For example, the hydrolysis of this compound has been reported to proceed with 30% NaOH, followed by acidification to a pH of 3-4, to yield 6-bromonicotinic acid in high yield.

The resulting carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reaction with amines. ambeed.com

The following table summarizes key functional group interconversions of the ester group.

Transformation Reagents and Conditions Product Reference
Hydrolysis1. NaOH or KOH (aq) 2. HCl or H₂SO₄6-Bromonicotinic acid google.com
ReductionLiAlH₄ in THF(6-Bromopyridin-3-yl)methanol nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

Ethyl 6-bromonicotinate serves as a foundational component for the assembly of intricate heterocyclic frameworks. Its reactivity allows chemists to forge new rings and introduce a variety of substituents, leading to compounds with significant structural diversity.

The compound is instrumental in the synthesis of fused heterocyclic systems where the pyridine (B92270) ring is annulated with other rings, such as diazepines or pyrazines.

Pyridodiazepinones : These seven-membered ring systems can be constructed from this compound. metu.edu.tr One approach involves Sonogashira coupling to introduce an alkyne side chain at the 6-position, followed by a base-mediated ring closure reaction to form the pyridodiazepinone core. metu.edu.tr Another strategy involves the synthesis of bromo-pyridodiazepinones, which then serve as intermediates for further functionalization via Heck coupling reactions to introduce arylalkenyl substituents. google.com

Quinoxalines : this compound can be used to build quinoxaline (B1680401) derivatives. For instance, Negishi cross-coupling reactions have been employed to link the pyridine core to other aromatic systems, leading to the formation of substituted quinoxalines. acs.org In one documented synthesis, 6-bromoquinoxaline (B1268447) was coupled with an organozinc reagent to yield the desired N-heterocyclic product in high yield. acs.org These quinoxaline structures are often investigated for their potential as kinase inhibitors. nih.gov

Table 1: Examples of Pyridine-Fused Ring Synthesis
Target SystemSynthetic StrategyKey ReactionReference
PyridodiazepinonesSonogashira coupling followed by cyclizationPalladium-catalyzed cross-coupling metu.edu.tr
QuinoxalinesNegishi cross-couplingNickel-catalyzed cross-coupling acs.org
Quinoxaline CarboxamidesAmide couplingT3P-mediated coupling nih.gov

The reactivity of the C-Br bond in this compound makes it a prime candidate for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to create substituted pyridines and bipyridines. researchgate.netchemrxiv.orgresearchgate.net These bipyridine ligands are of significant interest in coordination chemistry and for the development of functional materials and catalysts. ambeed.com

Stille Coupling : This method has been successfully used to synthesize 6-(Pyrid-2-yl)nicotinates by reacting this compound with 2-(tributylstannyl)pyridine (B98309). researchgate.netresearchgate.net

Suzuki Coupling : The related 6-bromonicotinic acid is a known precursor for Suzuki-Miyaura coupling reactions to create complex bioactive molecules.

Unsymmetrical Bipyridines : Innovative strategies, such as using isoxazole-based precursors, have been developed to synthesize unsymmetrical 6,6'-binicotinates. This involves a copper-free Sonogashira coupling of a propargylisoxazole with a 6-bromonicotinate, followed by a catalyzed transformation to form the second pyridine ring. researchgate.netresearchgate.net

Table 2: Bipyridine Synthesis via Cross-Coupling Reactions
Coupling ReactionReactantsProduct TypeReference
Stille CouplingThis compound, 2-(tributylstannyl)pyridine6-(Pyrid-2-yl)nicotinate researchgate.netresearchgate.net
Sonogashira/Relay Catalysis6-bromonicotinate, propargylisoxazoleUnsymmetrical 6,6'-binicotinate researchgate.net
Stille Coupling2,5-dibromopyridine, 2-trimethylstannylpyridine5-Bromo-2,2'-bipyridine researchgate.net

This compound is a precursor for pyridinecarbonitriles, which are valuable intermediates themselves. The conversion of the ester to a nitrile group expands the synthetic utility of the pyridine scaffold. For example, 6-alkynyl-3-fluoro-2-cyanopyridines have been synthesized from 6-bromo-3-fluoro-2-cyanopyridine via Sonogashira coupling with various terminal alkynes. soton.ac.uk This two-step process, which is compatible with a range of functional groups, highlights the adaptability of brominated pyridine precursors in generating complex nitrile derivatives. soton.ac.uk

Construction of Substituted Pyridines and Bipyridine Ligands

Intermediate in the Synthesis of Bioactive Molecules

The structural motifs derived from this compound are prevalent in numerous biologically active compounds, establishing its role as a key intermediate in the pharmaceutical and agrochemical industries. guidechem.com

This compound and its derivatives are pivotal in the synthesis of carba analogues of the neuronal potassium channel openers Flupirtine (B1215404) and Retigabine. nih.govresearchgate.net These drugs have been used in the treatment of pain and epilepsy, respectively. researchgate.net Concerns over the metabolic oxidation of the original drugs led to the design of analogues with improved stability. nih.govresearchgate.net

In one synthetic route, ethyl 6-aminonicotinate is brominated with N-bromosuccinimide to yield ethyl 6-amino-5-bromonicotinate. nih.govresearchgate.net This intermediate is then subjected to a series of reactions, including reduction of the ester to an alcohol and subsequent oxidation to an aldehyde, to build the core structure of the N-1/3 dicarba analogues of these neuroactive drugs. nih.gov This modification aims to reduce the risk of forming toxic quinoid metabolites. nih.govresearchgate.net

The versatility of this compound makes it a valuable building block for a wide array of intermediates in both the pharmaceutical and agrochemical fields. guidechem.com

Pharmaceuticals : It is listed as an intermediate in the synthesis of various pharmaceutical compounds, where its pyridine core is incorporated into larger, more complex target molecules. guidechem.com For instance, it has been used in the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are investigated as antifolates. clockss.org

Agrochemicals : The compound also serves as a precursor in the synthesis of pesticides and herbicides. guidechem.com The pyridine moiety is a common feature in many agrochemicals, and this compound provides a convenient entry point for constructing these molecules. guidechem.com A patent describes its use in preparing 6-fluoronicotinic acid, another important agrochemical intermediate, via a fluorination reaction. google.com

Precursor to Carba Analogues of Flupirtine and Retigabine

Strategies for Derivatization and Functionalization

This compound is a versatile intermediate in organic synthesis, primarily due to its two reactive sites: the bromine atom on the pyridine ring and the ethyl ester group. These sites allow for a wide range of chemical transformations, making the compound a valuable building block for more complex molecules.

The bromine atom at the 6-position is particularly amenable to substitution and cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution, where the bromide is displaced by various nucleophiles. Furthermore, the C-Br bond is a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it is used in Stille-type couplings with organostannanes like 2-(tributylstannyl)pyridine to synthesize bipyridine structures. acs.orgresearchgate.net Similarly, it participates in Suzuki-Miyaura couplings with boronic acids, a reaction used to create kinase inhibitors and other bioactive compounds. In one specific example, a Suzuki coupling reaction between this compound and a boronic ester was conducted using xPhos Pd G3 and Brettphos as ligands with potassium carbonate as a base, heated in tBuOH. uni-muenchen.de It also serves as an electrophile in Ni-catalyzed Negishi cross-coupling reactions with organozinc reagents. acs.org

The ethyl ester group offers another avenue for functionalization. It can be readily hydrolyzed to the corresponding carboxylic acid (6-bromonicotinic acid) under basic conditions, for example, by treatment with sodium hydroxide (B78521). This carboxylic acid can then participate in a variety of subsequent reactions, such as amide bond formation. Alternatively, the ester can be reduced to a primary alcohol, (6-bromopyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). google.com

Beyond these primary sites, the pyridine ring itself can be modified. For instance, the introduction of an amino group can lead to derivatives like Ethyl 6-amino-5-bromonicotinate, which provides an additional site for derivatization, such as amide bond formation.

Table 1: Selected Derivatization Reactions of this compound

Reaction TypeReagents & ConditionsProduct TypeRef.
Cross-Coupling
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst (e.g., xPhos Pd G3), Base (e.g., K2CO3)6-Aryl-nicotinates uni-muenchen.de
Stille Coupling2-(tributylstannyl)pyridine, Pd catalyst6-(Pyrid-2-yl)nicotinates acs.orgresearchgate.net
Negishi CouplingAminoalkylzinc bromides, Ni catalyst6-(Aminoalkyl)nicotinates acs.org
Ester Modification
HydrolysisNaOH, H2O/EtOH6-Bromonicotinic acid
ReductionLithium aluminum hydride (LiAlH4), THF(6-Bromopyridin-3-yl)methanol google.com
Substitution
Nucleophilic SubstitutionNucleophiles (e.g., hydroxyl, alkyl groups)6-Substituted-nicotinates

Enantioselective Synthesis Utilizing Nicotinate (B505614) Intermediates

Nicotinate esters, including this compound and its parent compound ethyl nicotinate, serve as crucial starting materials in the field of enantioselective synthesis. Their structure is a key component in building chiral molecules, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. auburn.edu The primary strategy involves the asymmetric reduction or functionalization of the pyridine ring to create one or more stereocenters with high enantiomeric excess (ee).

A significant application is the enantioselective hydrogenation of the pyridine ring. Research has demonstrated the one-step reduction of ethyl nicotinate to ethyl nipecotinate (a chiral piperidine (B6355638) derivative) using specialized chiral catalysts. rsc.orgresearchgate.net One such system employs a chiral catalyst derived from 1,1′-bis(diphenylphosphino)ferrocene (dppf) coordinated to Palladium(II) and anchored within a porous silica (B1680970) support like MCM-41. researchgate.net This heterogeneous catalyst has shown remarkable increases in both activity and enantioselectivity compared to its homogeneous counterpart, highlighting the role of catalyst constraint in achieving high stereocontrol. rsc.orgresearchgate.net

Nicotinate intermediates are also fundamental to the synthesis of complex chiral alkaloids, such as nicotine (B1678760). Synthetic routes have been developed that start from ethyl nicotinate, proceeding through intermediates like myosmine, which is then reduced and methylated to produce nicotine. google.com Chiral synthesis strategies for nicotine often involve the use of chiral reagents or catalysts to resolve racemic mixtures or to direct the formation of the desired (S)-enantiomer. google.comepo.org

Furthermore, rhodium-catalyzed nucleophilic dearomatization represents another advanced strategy for the regio- and enantioselective synthesis of dihydropyridines from nicotinate-derived pyridinium (B92312) salts. auburn.edu This method allows for the creation of chiral 1,2- and 1,6-dihydropyridines, which are valuable intermediates for synthesizing other saturated nitrogen heterocycles like tetrahydropyridines and piperidines. auburn.edu The use of chiral ligands in these rhodium-catalyzed reactions is key to controlling the stereochemical outcome.

Table 2: Examples of Enantioselective Synthesis Using Nicotinate Intermediates

Starting MaterialReaction TypeCatalyst/ReagentProductKey FeatureRef.
Ethyl nicotinateAsymmetric HydrogenationPd(II)-dppf anchored in MCM-41Ethyl nipecotinateHigh enantioselectivity and activity from a heterogeneous chiral catalyst. rsc.orgresearchgate.net
Ethyl nicotinateCondensation / Reduction / MethylationBase, Acid, Reducing Agent, Methylating Agent(S)-NicotineMulti-step synthesis involving resolution or asymmetric steps to yield the natural enantiomer. google.comepo.org
Nicotinate-derived Pyridinium SaltsNucleophilic DearomatizationRhodium catalyst with chiral ligands, Boronic acidsChiral DihydropyridinesRegio- and enantioselective synthesis of versatile chiral heterocyclic intermediates. auburn.edu

Medicinal Chemistry Research and Biological Activity Exploration of Ethyl 6 Bromonicotinate Derivatives

Design and Synthesis of Potential Therapeutic Agents

The chemical reactivity of ethyl 6-bromonicotinate allows for modifications at several positions, enabling the creation of diverse molecular architectures with potential therapeutic applications. The bromine atom, for instance, can be readily displaced or involved in cross-coupling reactions, while the ester group can be hydrolyzed or amidated to introduce new functionalities.

Analogues Targeting Neuronal Potassium Channels

This compound derivatives have been instrumental in the synthesis of compounds targeting neuronal potassium channels, which are crucial for regulating neuronal excitability. For example, ethyl 6-amino-5-bromonicotinate, a closely related compound, is a key intermediate in the synthesis of carba analogues of flupirtine (B1215404) and retigabine, which are known modulators of these channels. The synthesis of such analogues often involves a multi-step process, beginning with the bromination of ethyl nicotinate (B505614), followed by the introduction of an amino group to yield ethyl 6-amino-5-bromonicotinate. This intermediate can then undergo further reactions to build the final complex molecules. Research in this area aims to develop novel anticonvulsants and treatments for other neurological disorders by fine-tuning the interaction of these synthetic compounds with specific potassium channel subtypes. nih.gov

Compounds with Anti-inflammatory Properties (General)

Derivatives of nicotinic acid, including those synthesized from this compound, have shown promise as anti-inflammatory agents. Studies on related compounds have demonstrated a reduction in pro-inflammatory cytokines. The anti-inflammatory effects of these derivatives may be attributed to their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or the nuclear factor kappa B (NF-κB) signaling pathway. vulcanchem.com For instance, some quinazolinone derivatives synthesized from aniline (B41778) precursors have exhibited significant anti-inflammatory activity in animal models. fabad.org.tr The design of these compounds often focuses on creating structures that can effectively interact with molecular targets involved in the inflammatory cascade. vulcanchem.com

Antimicrobial Activity Investigations (General)

The pyridine (B92270) ring, a core component of this compound, is a common feature in many antimicrobial agents. Research has shown that derivatives of 6-bromonicotinic acid exhibit antimicrobial properties, suggesting their potential as a foundation for new antibiotics. The antimicrobial action of these compounds could involve the disruption of bacterial cell walls or the inhibition of essential metabolic processes. The synthesis of novel antimicrobial agents often involves the reaction of ethyl nicotinate derivatives with various reagents to create a library of compounds for screening. For example, thio-substituted ethyl nicotinate derivatives have been synthesized and shown to possess moderate to strong antimicrobial activity against various bacterial and fungal strains. researchgate.net

Anti-cancer Research Applications (General)

This compound and its derivatives are also explored in the field of oncology. The structural motif of nicotinic acid is found in various compounds with anti-cancer properties. For example, 6-bromonicotinic acid has been shown to induce apoptosis in cancer cell lines. The synthesis of novel anti-cancer agents may involve using this compound as a starting material to create more complex molecules. For instance, rhenium tricarbonyl complexes bearing 5- and 6-(halomethyl)-2,2'-bipyridine ligands, which can be synthesized from precursors related to this compound, have been evaluated for their in vivo anticancer activity against pancreatic and colorectal tumors. chemrxiv.orgrsc.org

Role in Ligand Design for Molecular Targets

The structure of this compound makes it a valuable scaffold for the design of ligands that can bind to specific molecular targets. The pyridine nitrogen and the ester oxygen can act as hydrogen bond acceptors, while the aromatic ring can participate in various non-covalent interactions. The bromine atom can also form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. By modifying the substituents on the pyridine ring, medicinal chemists can create a library of compounds with varying affinities and selectivities for a particular target. This approach is crucial in the development of drugs for a wide range of diseases, including those targeting enzymes, receptors, and ion channels. mdpi.comcymitquimica.com

Structure-Activity Relationship (SAR) Studies of Nicotinate Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies involve systematically modifying the structure and evaluating the effect of these changes on a specific biological activity. For instance, in the development of anti-inflammatory agents, researchers might synthesize a series of analogues with different substituents on the pyridine ring and test their ability to inhibit inflammatory markers. nih.gov These studies provide valuable insights into which functional groups are crucial for activity and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile. For example, SAR studies on certain pyrimidine (B1678525) derivatives have shown that the nature and position of substituents on an attached phenyl ring significantly influence their anti-inflammatory activity. vulcanchem.comnih.gov

Applications in Biochemical Assays and Enzyme Interaction Studies (General)

Derivatives of this compound are valuable tools in medicinal chemistry and biochemical research, particularly in the exploration of enzyme interactions and the development of biochemical assays. These compounds serve as versatile scaffolds that can be modified to probe the active sites of various enzymes, acting as inhibitors or reference compounds. The presence of the bromine atom and the ethyl ester group on the pyridine ring allows for a range of chemical modifications, enabling the synthesis of diverse libraries of compounds for screening purposes.

The utility of these derivatives stems from their ability to interact with molecular targets, such as enzymes and receptors, through various non-covalent interactions. The pyridine ring can participate in π-π stacking and hydrogen bonding, while the bromine atom can form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can introduce a negative charge and potential for salt bridge formation, or it can be converted to various amides to explore different hydrogen bonding patterns and steric interactions within an enzyme's active site. nih.gov

Research has shown that derivatives of this compound can be investigated for their potential to modulate the activity of various enzymes. For instance, they can be used to probe the binding pockets of kinases, a class of enzymes frequently implicated in diseases such as cancer. By systematically modifying the core structure, researchers can gain insights into the structure-activity relationships that govern the potency and selectivity of enzyme inhibitors.

One area of investigation involves the development of dual inhibitors, which can simultaneously target multiple enzymes in a signaling pathway. For example, derivatives have been synthesized and evaluated as potential dual inhibitors of PI3K/mTOR, two key enzymes in a critical cell growth and survival pathway. nih.govmdpi.com In such studies, biochemical assays are employed to determine the inhibitory concentration (IC50) of the compounds against each enzyme.

The following table presents hypothetical data for a series of this compound derivatives evaluated as enzyme inhibitors in a biochemical assay.

Compound IDModification at C6Modification at C3-esterTarget EnzymeIC50 (nM)
EB-1 -Br (unmodified)-COOEt (unmodified)Kinase A1250
EB-2 -Phenyl-COOEtKinase A780
EB-3 -Anilino-COOEtKinase A450
EB-4 -Br-COOHKinase A980
EB-5 -Br-CONH(CH2)2OHKinase A620
EB-6 -Phenyl-COOHKinase A510
EB-7 -Anilino-CONH(CH2)2OHKinase A210
EB-8 -Br-COOEtKinase B>10000
EB-9 -Anilino-CONH(CH2)2OHKinase B3500

The data in the table illustrates how systematic modifications to the this compound scaffold can influence inhibitory activity. For instance, replacing the bromine at the C6 position with larger aromatic groups (EB-2 and EB-3) appears to enhance the potency against Kinase A. Similarly, converting the ethyl ester at the C3 position to an amide (EB-5 and EB-7) also leads to improved inhibitory activity. The selectivity of these compounds can also be assessed by testing them against different enzymes, as shown for compounds EB-8 and EB-9 against Kinase B. Such studies are crucial for understanding the molecular determinants of binding and for the rational design of more potent and selective enzyme inhibitors.

Furthermore, derivatives of this compound can be employed in the development of assays to study enzyme kinetics and mechanism of action. By using these compounds as competitive inhibitors, researchers can determine the binding affinity (Ki) and gain insights into how these molecules interact with the enzyme's active site. These studies are fundamental to the drug discovery process, providing essential information for the optimization of lead compounds.

Computational and Theoretical Investigations of Ethyl 6 Bromonicotinate

Density Functional Theory (DFT) Calculations for Molecular Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to optimize the molecular structure of ethyl 6-bromonicotinate and its derivatives. For instance, the molecular structure of ethyl 5-amino-2-bromoisonicotinate, a related compound, was optimized using DFT at the B3LYP/6–311+G(d,p) level of theory. nih.gov This level of theory is also commonly used for similar organic molecules. rsc.orgejournal.by The optimized geometric parameters, such as bond lengths and angles, obtained from these calculations are often in good agreement with experimental data from techniques like X-ray crystallography, with minor deviations attributed to the different phases (gas phase for calculations versus solid phase for crystallography). nih.gov

DFT calculations can also determine the stability of the molecule. The total energy of the optimized structure provides a measure of its thermodynamic stability. For example, in a study of a pyranoquinoline derivative, the minimum energies were calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311G basis set to assess the molecule's stability. ejournal.by Such calculations are foundational for further computational analysis.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For a derivative, ethyl 5-amino-2-bromoisonicotinate, the calculated energies of the HOMO and LUMO were found to be -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap of 4.0931 eV. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals can predict the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in ethylene, the HOMO corresponds to the pi-bond, which is the site of nucleophilic attack. youtube.com This type of analysis is crucial for predicting how this compound will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and identifying its reactive sites. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

By generating an MEP map for this compound, one can identify the likely sites for chemical reactions. For example, in a study of fluoroisoxazolidine compounds, MEP analysis was used to identify electrophilic and nucleophilic sites, which is useful for predicting interactions with biological targets. researchgate.net In the case of ethyl 5-amino-2-bromoisonicotinate, the MEP was generated to identify the active sites within the molecule. nih.gov This information is particularly useful in drug design and understanding intermolecular interactions.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. researchgate.net

For example, molecular docking studies were performed on ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease (PDB ID: 6LU7). The study revealed a moderate binding affinity, indicating a potential for this compound to act as an inhibitor. nih.gov The docking analysis provides insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. nih.govmdpi.com Such studies are instrumental in the rational design of new therapeutic agents.

Theoretical Studies on Reaction Mechanisms and Pathways

Theoretical studies are employed to investigate the mechanisms and pathways of chemical reactions involving this compound. These studies can elucidate the transition states and intermediates of a reaction, providing a deeper understanding of the reaction kinetics and thermodynamics. For instance, theoretical studies have been used to understand the role of oxidants in Pd-catalyzed C-H amidation reactions, suggesting the generation of a Pd(IV) intermediate. tesisenred.net

The synthesis of derivatives of nicotinic acid, such as altinicline (B1665740) from ethyl 5-bromonicotinate, often involves multi-step processes. tesisenred.net Computational chemistry can be used to model these synthetic routes, including cross-coupling reactions like the Sonogashira coupling, to optimize reaction conditions and predict outcomes. tesisenred.netresearchgate.net For example, DFT calculations can be used to predict the regioselectivity in the functionalization of related compounds.

Spectroscopic Property Correlations with Theoretical Models

Theoretical calculations can be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure. For a related compound, ethyl 6-chloronicotinate, its structural and physicochemical properties were investigated using its spectroscopic data in conjunction with time-dependent density functional theory (TD-DFT). chemicalbook.comsigmaaldrich.com

In a study of a pyranoquinoline derivative, the vibrational frequencies were calculated using both HF and DFT methods and compared with the experimental Fourier transform infrared (FTIR) spectrum. ejournal.by The calculated vibrational wavenumbers are often scaled to better match the experimental values. This correlation between theoretical and experimental spectra provides strong evidence for the proposed molecular structure.

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of nicotinic acid esters often involves harsh conditions or the use of hazardous reagents. google.com Future research is increasingly focused on developing greener and more efficient synthetic routes to Ethyl 6-bromonicotinate and its derivatives. This includes the exploration of enzymatic synthesis, which offers high conversion rates under mild reaction conditions, presenting a more sustainable alternative to conventional chemical methods that often require high energy input. frontiersin.org The development of catalytic systems that avoid toxic reagents and minimize waste is a key objective. For instance, while direct bromination of nicotinic acid can be performed, it often leads to poor regioselectivity. More selective methods, such as those involving Grignard reagents, achieve high selectivity for the desired isomer and avoid hazardous brominating agents. The focus is on creating processes that are not only high-yielding but also economically and environmentally viable for industrial-scale production.

Exploration of Novel Catalytic Transformations for Diverse Functionalization

The bromine atom on the pyridine (B92270) ring of this compound is a key handle for a variety of catalytic cross-coupling reactions. Future research will continue to explore novel catalytic transformations to further diversify the functionalization of this scaffold. This includes the development of new palladium, copper, and ruthenium-based catalytic systems to introduce a wide array of substituents. nih.govresearchgate.netmdpi.com For example, copper-catalyzed heteroarylboration of dienes with 3-bromopyridine (B30812) derivatives represents an unusual cine substitution, offering a new pathway to highly functionalized heterocyclic products without the need for prior activation of the nitrogen atom. nih.govnih.gov Furthermore, base-catalyzed isomerization of 3-bromopyridines can lead to 4-selective functionalization, providing access to a different regioisomer. rsc.org The exploration of C-H activation strategies is another promising avenue, allowing for direct functionalization of the pyridine ring at other positions. mdpi.comwhiterose.ac.uk These advanced catalytic methods will enable the synthesis of a broader range of derivatives with unique electronic and steric properties.

Expanded Applications in Drug Discovery and Lead Optimization

This compound and its derivatives are important intermediates in medicinal chemistry. They serve as scaffolds for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and compounds targeting neuronal potassium channels. Future research will focus on expanding the application of these compounds in drug discovery. This involves designing and synthesizing novel libraries of this compound derivatives for screening against a wider range of biological targets. The process of lead optimization, where a lead compound's structure is modified to improve its activity and properties, will heavily rely on the versatile chemistry of this starting material. unimi.it The ability to readily modify the pyridine core through the bromo substituent allows for systematic structure-activity relationship (SAR) studies, which are crucial for developing potent and selective drug candidates. vulcanchem.comacs.org

Advanced Computational Modeling for Predictive Design and Mechanism Elucidation

Computational modeling is becoming an indispensable tool in modern chemical research. In the context of this compound, advanced computational methods, such as Density Functional Theory (DFT) calculations, are being employed to predict the reactivity and regioselectivity of its reactions. These models can help in understanding the electronic and steric effects that govern the outcomes of cross-coupling reactions. Furthermore, molecular docking simulations can predict the binding affinities of this compound derivatives to biological targets, guiding the design of more potent inhibitors. nih.gov By elucidating reaction mechanisms and predicting biological activity, computational modeling can significantly accelerate the discovery and development of new synthetic methodologies and novel therapeutic agents, reducing the need for extensive empirical screening. nih.gov

Integration with High-Throughput Screening for New Bioactive Compounds

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for biological activity. The integration of HTS with the synthetic versatility of this compound presents a powerful strategy for discovering new bioactive molecules. mdpi.com Libraries of diverse derivatives can be synthesized and screened against various enzymes, receptors, and cell lines to identify new hits. mdpi.comnih.gov For instance, the development of a parallel artificial membrane permeation assay allows for the high-throughput screening of the passive absorption processes of new compounds. nih.gov This combination of efficient synthesis and rapid screening will be instrumental in identifying novel lead compounds for a variety of diseases. The subsequent optimization of these hits, guided by SAR data and computational modeling, will be a key driver in the development of next-generation pharmaceuticals. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 6-bromonicotinate, and how can researchers validate their procedures?

  • Methodological Answer : Begin with literature surveys to identify peer-reviewed protocols (e.g., nucleophilic substitution or cross-coupling reactions). Validate procedures by replicating reported conditions (solvent, catalyst, temperature) and confirming yields via HPLC or GC-MS. Include control experiments to rule out side reactions. Report purity (≥95% by NMR) and characterize intermediates (e.g., IR for functional groups, 1^1H/13^13C NMR for structural confirmation) .

Q. How should researchers characterize this compound to ensure structural accuracy?

  • Methodological Answer : Use a combination of spectral techniques:

  • NMR : Confirm bromine position via 1^1H NMR coupling patterns and 13^13C NMR chemical shifts.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+^+).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages.
    Cross-validate results with computational tools (e.g., DFT for NMR prediction) and reference spectral databases .

Q. What reaction mechanisms are typically associated with this compound in heterocyclic chemistry?

  • Methodological Answer : Investigate mechanisms via kinetic studies (e.g., rate determination under varying temperatures) and isotopic labeling (e.g., 18^{18}O in ester groups). Use computational modeling (Gaussian or ORCA) to map transition states. Compare experimental outcomes (e.g., regioselectivity in Suzuki couplings) with theoretical pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

  • Methodological Answer : Design a factorial experiment to test variables:

VariableRange TestedOptimal Value
Catalyst (Pd)0.5–5 mol%2 mol%
Temperature60–120°C80°C
SolventDMF, THF, TolueneDMF
Use ANOVA to identify significant factors. Validate with kinetic profiling (e.g., in situ FTIR) and scale-up trials (≥10 mmol) to assess reproducibility .

Q. How to resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Perform multi-technique analysis:

  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments.
  • Independent Synthesis : Re-synthesize derivatives using alternative routes to confirm consistency.
    Statistically compare data (e.g., χ² tests for crystallographic vs. computational bond lengths) .

Q. What strategies mitigate degradation of this compound under acidic/basic conditions?

  • Methodological Answer : Conduct stability studies:

  • pH Stability : Incubate compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours.
  • Thermal Analysis : Use TGA/DSC to identify decomposition thresholds.
  • Protecting Groups : Introduce tert-butyl esters or silyl ethers to shield reactive sites. Report degradation products via LC-MS .

Q. How to integrate computational chemistry with experimental data for this compound-based drug design?

  • Methodological Answer : Combine docking studies (AutoDock, Schrödinger) with SAR analysis:

  • Docking : Screen against target proteins (e.g., kinases) and rank binding affinities.
  • MD Simulations : Assess ligand-protein stability over 100 ns trajectories.
    Validate predictions with in vitro assays (e.g., IC50_{50} measurements). Use QSAR models to prioritize synthetic targets .

Methodological Guidelines

  • Data Reporting : Adhere to IUPAC standards for significant figures and SI units. Disclose instrument precision (e.g., ±0.1°C for temperature) .
  • Conflict Resolution : Cross-check data against peer-reviewed studies and pre-register hypotheses to reduce bias .
  • Ethics : Document synthetic hazards (e.g., bromine toxicity) and disposal protocols per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.